N-{[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}prop-2-enamide
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Overview
Description
N-{[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}prop-2-enamide is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features a fluorophenyl group, which is known for its significant biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}prop-2-enamide typically involves the reaction of 4-fluorobenzylamine with propargyl bromide under basic conditions to form the intermediate compound. This intermediate is then subjected to cyclization with hydrazine hydrate to form the triazole ring. The final step involves the reaction of the triazole intermediate with acryloyl chloride to yield the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
N-{[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}prop-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}prop-2-enamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent. The fluorophenyl group enhances its binding affinity to these targets, increasing its potency .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Fluorophenyl)methyl]prop-2-enamide
- 4-Fluorobenzylamine derivatives
- Triazole-based compounds
Uniqueness
N-{[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}prop-2-enamide stands out due to its unique combination of a fluorophenyl group and a triazole ring. This structure imparts significant biological activity and specificity, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
N-[[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4O/c1-2-11(18)14-7-10-15-12(17-16-10)8-3-5-9(13)6-4-8/h2-6H,1,7H2,(H,14,18)(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXECMTXWVQIHQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=NC(=NN1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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